molecular formula C17H13ClN4O2S2 B251043 N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-chlorobenzamide

N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-chlorobenzamide

货号 B251043
分子量: 404.9 g/mol
InChI 键: SLJQKHWIPABYGB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-chlorobenzamide, commonly known as ABT-737, is a small molecule inhibitor that targets anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family. ABT-737 has been extensively studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.

作用机制

ABT-737 targets anti-apoptotic proteins of the N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-chlorobenzamide family, specifically N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-chlorobenzamide, Bcl-xL, and Bcl-w. These proteins play a crucial role in preventing apoptosis in cancer cells. ABT-737 binds to the BH3 domain of these proteins, preventing their interaction with pro-apoptotic proteins and leading to the activation of the apoptotic pathway.
Biochemical and Physiological Effects:
ABT-737 has been shown to induce apoptosis in cancer cells, leading to tumor regression in preclinical models. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy. However, ABT-737 has been found to have limited efficacy in some cancer types, such as colon cancer.

实验室实验的优点和局限性

ABT-737 has been extensively studied in preclinical models, and its mechanism of action is well understood. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy. However, ABT-737 has been found to have limited efficacy in some cancer types, and its use in clinical settings is still under investigation.

未来方向

1. Combination therapy: ABT-737 has been shown to enhance the efficacy of chemotherapy and radiation therapy, and further studies are needed to determine optimal combinations for different cancer types.
2. Resistance mechanisms: Resistance to ABT-737 has been observed in some cancer types, and further studies are needed to identify the underlying mechanisms and develop strategies to overcome resistance.
3. Development of new N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-chlorobenzamide inhibitors: ABT-737 targets only a subset of anti-apoptotic proteins of the N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-chlorobenzamide family, and the development of new inhibitors that target other family members may lead to improved efficacy in cancer therapy.

合成方法

The synthesis of ABT-737 involves the condensation of 4-chlorobenzoic acid with 2-aminothiophenol, followed by acetylation and coupling with 6-amino-1,3-benzothiazole-2-carboxylic acid. The resulting product is then treated with thionyl chloride and ammonia to obtain ABT-737.

科学研究应用

ABT-737 has been studied extensively in preclinical models for its potential use in cancer therapy. It has been shown to induce apoptosis in a variety of cancer cell lines, including lymphoma, leukemia, and solid tumors. ABT-737 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

属性

分子式

C17H13ClN4O2S2

分子量

404.9 g/mol

IUPAC 名称

N-[(6-acetamido-1,3-benzothiazol-2-yl)carbamothioyl]-4-chlorobenzamide

InChI

InChI=1S/C17H13ClN4O2S2/c1-9(23)19-12-6-7-13-14(8-12)26-17(20-13)22-16(25)21-15(24)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,19,23)(H2,20,21,22,24,25)

InChI 键

SLJQKHWIPABYGB-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl

规范 SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。